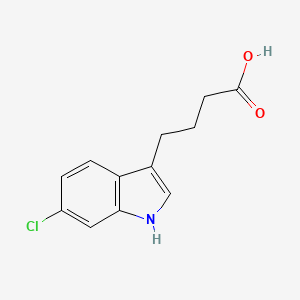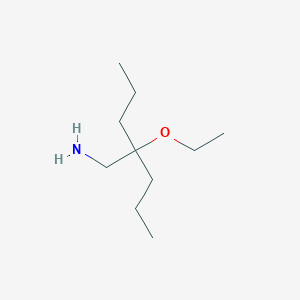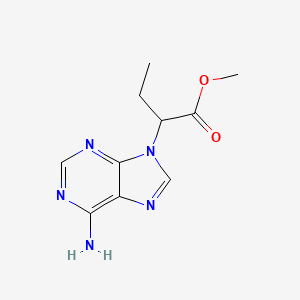![molecular formula C6H10F2S B15300999 [1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
[1-(Difluoromethyl)cyclobutyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)cyclobutyl]methanethiol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with a difluoromethyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)cyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group and the methanethiol group onto a cyclobutyl ring. One common synthetic route includes the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.
Addition of Methanethiol Group: The methanethiol group can be added using thiolation reactions with appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)cyclobutyl]methanethiol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(Difluoromethyl)cyclobutyl]methanethiol: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
[1-(Difluoromethyl)cyclobutyl]methanethiol: can be compared with similar compounds such as:
[1-(Trifluoromethyl)cyclobutyl]methanethiol: Similar structure but with a trifluoromethyl group.
[1-(Chloromethyl)cyclobutyl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.
[1-(Methyl)cyclobutyl]methanethiol: Lacks the fluorine atoms, having only a methyl group.
The uniqueness of This compound lies in its difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C6H10F2S |
|---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
[1-(difluoromethyl)cyclobutyl]methanethiol |
InChI |
InChI=1S/C6H10F2S/c7-5(8)6(4-9)2-1-3-6/h5,9H,1-4H2 |
InChI Key |
DAEMWYLMJYTHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CS)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


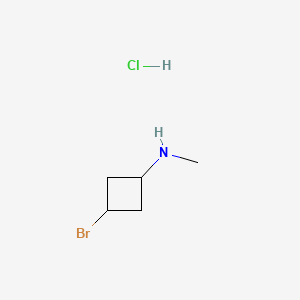
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
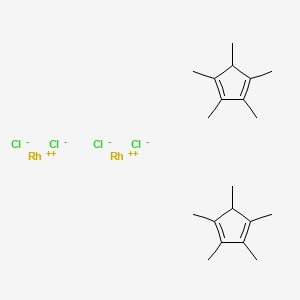
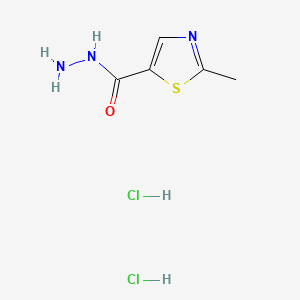
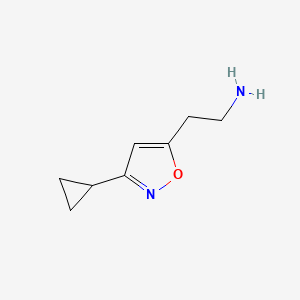
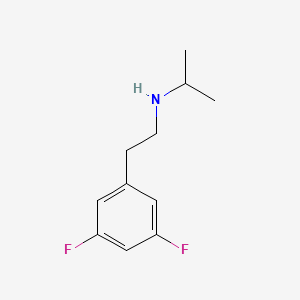
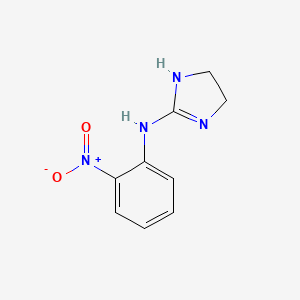
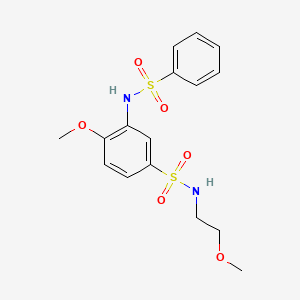
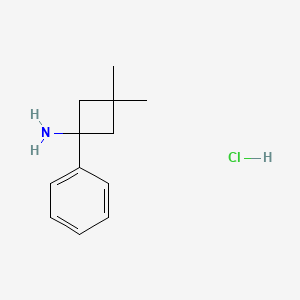
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
